

Quantitative Analysis of 8-Chloroisoquinolin-4ol: Application Notes and Protocols

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Compound of Interest		
Compound Name:	8-Chloroisoquinolin-4-ol	
Cat. No.:	B15158944	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **8-Chloroisoquinolin-4-ol** in various matrices. The methodologies described are based on established analytical techniques for structurally related compounds, offering robust and reliable approaches for accurate quantification. The primary recommended technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity, with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) presented as a viable alternative.

Application Notes

The quantitative determination of **8-Chloroisoquinolin-4-ol** is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry. Due to its chemical structure, a halogenated isoquinolinol, specific challenges such as potential for metal chelation and the need for sensitive detection in complex biological matrices must be addressed.

Method Selection:

LC-MS/MS is the preferred method for bioanalytical applications (e.g., plasma, urine) due to
its superior sensitivity, specificity, and ability to minimize matrix effects through Multiple
Reaction Monitoring (MRM).[1][2][3]



 HPLC-UV is a cost-effective and widely available technique suitable for the analysis of bulk drug substances and pharmaceutical formulations where analyte concentrations are higher.
 [4][5]

Key Considerations for Method Development:

- Sample Preparation: Protein precipitation is a straightforward and effective method for
 extracting 8-Chloroisoquinolin-4-ol from biological fluids like plasma and urine.[1][2] For
 pharmaceutical formulations, simple dissolution in a suitable organic solvent is typically
 sufficient.
- Chromatography: Reversed-phase chromatography is the most common approach for separating quinoline derivatives.[4][5] C18 or phenyl-silica columns are often employed.[1][4] The mobile phase typically consists of a mixture of acetonitrile or methanol and water, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency in LC-MS.[1][2]
- Detection: For LC-MS/MS, electrospray ionization (ESI) in positive ion mode is generally
 effective for quinoline-containing compounds.[3] For HPLC-UV, a detection wavelength
 around 250-275 nm is likely to provide good sensitivity.[4]
- Internal Standard (IS): The use of a suitable internal standard is critical for accurate and
 precise quantification, especially in LC-MS/MS, to compensate for variations in sample
 processing and instrument response. A structurally similar compound, ideally a stable
 isotope-labeled version of the analyte, should be used.

Quantitative Data Summary

The following table summarizes typical performance characteristics for quantitative methods developed for analogous halogenated quinolinol compounds. These values can serve as a benchmark for the development and validation of a method for **8-Chloroisoquinolin-4-ol**.



Parameter	LC-MS/MS (for 7-bromo-5-chloroquinolin-8-ol)[1][2]	HPLC-UV (for halogenated 8-hydroxyquinolines)[4]
Linearity Range	1 - 1000 ng/mL	30 - 150% of label claim
Accuracy	Within 15% of nominal concentration	Not explicitly stated, but recovery >98%
Precision (Intra-day & Inter- day)	Within 15% of nominal concentration	CV of 1.17% and 0.73% for multiple analyses
Extraction Recovery	>96% from plasma and urine	>98% from various formulations
Lower Limit of Quantitation (LLOQ)	1 ng/mL	Not explicitly stated

Experimental Protocols

Protocol 1: Quantitative Analysis of 8-Chloroisoquinolin-4-ol in Rat Plasma by LC-MS/MS

This protocol is adapted from a validated method for a structurally similar compound.[1][2]

- 1. Materials and Reagents:
- 8-Chloroisoquinolin-4-ol reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
- Acetonitrile (HPLC grade)
- Formic acid (LC-MS grade)
- Water (ultrapure)
- Rat plasma (blank)
- 2. Instrument and Conditions:



- UHPLC System: Waters ACQUITY UPLC or equivalent
- Mass Spectrometer: Sciex 4000 QTRAP® or equivalent triple quadrupole mass spectrometer
- Chromatographic Column: Waters XTerra MS C18, 3.5 μm, 2.1 x 50 mm or equivalent[1][2]
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution:

0-0.5 min: 10% B

o 0.5-2.0 min: 10-90% B

o 2.0-2.5 min: 90% B

2.5-2.6 min: 90-10% B

o 2.6-3.5 min: 10% B

Flow Rate: 0.4 mL/min

Injection Volume: 10 μL

Ionization Mode: ESI Positive

- MRM Transitions: To be determined by infusing a standard solution of 8-Chloroisoquinolin-4-ol and the IS. For a related compound, the transition was [M+H]+ m/z 257.919 → m/z 151.005.[1][2]
- 3. Sample Preparation (Protein Precipitation):
- Pipette 50 μL of rat plasma into a microcentrifuge tube.
- Add 200 μL of acetonitrile containing the internal standard at a known concentration (e.g., 150 ng/mL).[1]



- Vortex the mixture for 30 seconds.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.[1]
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
- 4. Calibration Curve and Quality Control Samples:
- Prepare a stock solution of **8-Chloroisoquinolin-4-ol** in methanol or acetonitrile.
- Prepare a series of working standard solutions by serial dilution.
- Spike blank rat plasma with the working standards to create a calibration curve ranging from approximately 1 to 1000 ng/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Protocol 2: Quantitative Analysis of 8-Chloroisoquinolin-4-ol in a Pharmaceutical Formulation by HPLC-UV

This protocol is based on a general method for halogenated 8-hydroxyguinolines.[4]

- 1. Materials and Reagents:
- 8-Chloroisoquinolin-4-ol reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Nickel(II) Chloride (optional, for complexation to improve chromatography)[4]
- Diluent: A suitable mixture of acetonitrile and water.
- 2. Instrument and Conditions:

Methodological & Application

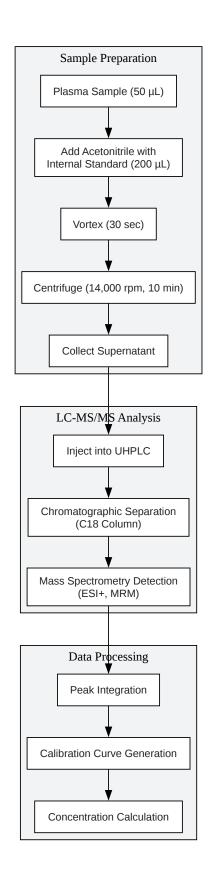




- HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
- Chromatographic Column: Phenyl-silica, 10 μm, or a modern equivalent (e.g., C18, 5 μm, 4.6 x 250 mm).
- Mobile Phase: Acetonitrile:Methanol:Water (e.g., 30:20:50 v/v/v). An optional addition of 0.001 M NiCl2 can be used if peak tailing is observed.[4]
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μL
- Detection Wavelength: 273 nm (or the determined λmax of 8-Chloroisoquinolin-4-ol)[4]
- Column Temperature: Ambient or controlled at 25°C.
- 3. Sample Preparation:
- Accurately weigh a portion of the powdered formulation equivalent to a target concentration of 8-Chloroisoquinolin-4-ol (e.g., 1 mg/mL).
- · Transfer to a volumetric flask.
- Add a portion of the diluent and sonicate to dissolve the active ingredient.
- Dilute to volume with the diluent and mix well.
- Filter an aliquot through a 0.45 μm syringe filter into an autosampler vial.
- 4. Calibration Curve:
- Prepare a stock solution of **8-Chloroisoquinolin-4-ol** in the diluent.
- Prepare a series of at least five standard solutions by serial dilution to cover the expected concentration range of the sample.
- Inject the standards and construct a calibration curve by plotting peak area against concentration.



Visualizations



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